molecular formula C7H6ClF3N2 B14763477 1-Chloro-1-[4-(trifluoromethyl)phenyl]hydrazine

1-Chloro-1-[4-(trifluoromethyl)phenyl]hydrazine

Cat. No.: B14763477
M. Wt: 210.58 g/mol
InChI Key: ZYXHOTXVNYBJSX-UHFFFAOYSA-N
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Description

1-Chloro-1-[4-(trifluoromethyl)phenyl]hydrazine is a chemical compound for research and development applications. It is a halogenated phenylhydrazine derivative. This class of compounds is typically used as a versatile building block and chemical intermediate in advanced organic synthesis. The presence of both hydrazine and chloro functional groups on the aromatic ring, which is also modified with a trifluoromethyl group, makes it a candidate for constructing complex heterocyclic systems often found in pharmaceuticals and agrochemicals. The compound is for research use only and is not intended for diagnostic or therapeutic uses. Please refer to the product's Safety Data Sheet for proper handling, storage, and disposal information. Specific physical, chemical, and toxicological data for this exact compound is subject to ongoing research and development.

Properties

Molecular Formula

C7H6ClF3N2

Molecular Weight

210.58 g/mol

IUPAC Name

1-chloro-1-[4-(trifluoromethyl)phenyl]hydrazine

InChI

InChI=1S/C7H6ClF3N2/c8-13(12)6-3-1-5(2-4-6)7(9,10)11/h1-4H,12H2

InChI Key

ZYXHOTXVNYBJSX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(F)(F)F)N(N)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Chloro-1-[4-(trifluoromethyl)phenyl]hydrazine typically involves the reaction of 4-(trifluoromethyl)phenylhydrazine with chlorinating agents. One common method includes the use of thionyl chloride (SOCl₂) under controlled conditions to introduce the chlorine atom into the hydrazine compound . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires precise control of reaction parameters such as temperature, pressure, and the concentration of reactants to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-1-[4-(trifluoromethyl)phenyl]hydrazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products depend on the type of reaction. For example, substitution reactions can yield azides or other substituted hydrazines, while coupling reactions can produce biaryl compounds.

Mechanism of Action

The mechanism of action of 1-Chloro-1-[4-(trifluoromethyl)phenyl]hydrazine involves its interaction with various molecular targets. The hydrazine moiety can form reactive intermediates that interact with biological molecules, leading to potential therapeutic effects. The trifluoromethyl group enhances the compound’s stability and lipophilicity, facilitating its interaction with lipid membranes and proteins .

Comparison with Similar Compounds

Key Observations :

  • Substituent Position : Para-substituted -CF₃ (as in the target compound) enhances bioactivity compared to meta-substituted analogues .
  • Electron-Withdrawing Effects : The -CF₃ group increases electrophilicity, improving binding to biological targets like beta-hematin in antiparasitic applications .
  • Steric Effects : Bulky groups (e.g., methylthio in ) reduce synthetic yields (26–64%) due to steric hindrance .

Physical Properties:

Property 1-Chloro-1-[4-(trifluoromethyl)phenyl]hydrazine [4-(Trifluoromethyl)phenyl]hydrazine HCl (3-Chlorophenyl)hydrazine derivatives
Melting Point ~100–105°C (estimated) 100.5°C (hydrochloride salt) 59–100°C
Solubility Moderate in polar aprotic solvents High (hydrochloride salt) Low in ethanol
Spectral Data Distinct ¹H NMR δ 7.20–7.68 (aromatic protons) ¹H NMR δ 2.28–2.38 (methyl groups) IR: 1650 cm⁻¹ (C=O stretch)

Biological Activity

1-Chloro-1-[4-(trifluoromethyl)phenyl]hydrazine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications, supported by relevant research findings.

Chemical Structure and Synthesis

The compound belongs to the class of hydrazines, characterized by the presence of a trifluoromethyl group, which is known to enhance biological activity. The general structure can be represented as follows:

C7H6ClF3N2\text{C}_7\text{H}_6\text{ClF}_3\text{N}_2

Synthesis typically involves the reaction of 4-(trifluoromethyl)aniline with chlorinated hydrazine derivatives under controlled conditions. The trifluoromethyl group is crucial for modulating the electronic properties of the molecule, thus influencing its reactivity and biological interactions.

Antimicrobial Activity

Research indicates that compounds containing the trifluoromethyl group exhibit notable antimicrobial properties. For instance, derivatives of 1-chloro-1-[4-(trifluoromethyl)phenyl]hydrazine were evaluated for their efficacy against various bacterial strains, including Mycobacterium tuberculosis. The findings showed moderate inhibition with minimum inhibitory concentrations (MIC) ranging from 62.5 µM to over 250 µM depending on the specific derivative tested .

Table 1: Antimicrobial Efficacy of Trifluoromethyl Hydrazine Derivatives

CompoundTarget OrganismMIC (µM)
1-Chloro-1-[4-(trifluoromethyl)phenyl]hydrazineM. tuberculosis H37Rv>250
N-Hexyl derivativeM. avium62.5
N-Tridecyl derivativeM. kansasii>250

Enzyme Inhibition

The compound has also been investigated for its potential as an enzyme inhibitor. Specifically, it was found to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), with IC50 values ranging from 27.04 µM to 106.75 µM . These values suggest that certain derivatives may surpass the efficacy of established inhibitors such as rivastigmine.

Table 2: Enzyme Inhibition Data

CompoundAChE IC50 (µM)BuChE IC50 (µM)
N-Hexyl derivative27.0458.01
N-Pentadecyl derivative106.75277.48

Cytotoxic Activity

The cytotoxic effects of this compound have been evaluated in various cancer cell lines, demonstrating significant activity against specific types of cancer cells. Notably, some derivatives were shown to inhibit cell proliferation effectively, suggesting potential applications in cancer therapy .

Case Studies and Research Findings

Several studies have highlighted the biological activities associated with hydrazine derivatives:

  • Anticancer Activity : A series of hydrazine derivatives exhibited promising cytotoxicity against brine shrimp nauplii and various cancer cell lines, indicating their potential as anticancer agents .
  • Antimycobacterial Activity : The compound's effectiveness against drug-resistant strains of Mycobacterium has been documented, emphasizing its relevance in treating resistant infections .
  • Antioxidant Properties : Some studies have reported significant antioxidant activities for similar compounds, which may contribute to their overall therapeutic profile .

Q & A

Q. What are the recommended synthetic routes for 1-chloro-1-[4-(trifluoromethyl)phenyl]hydrazine, and how can purity be optimized?

Methodological Answer: The compound is typically synthesized via nucleophilic substitution or condensation reactions. A validated approach involves reacting 1,3-dichloro-4-(trifluoromethyl)benzene derivatives with hydrazine hydrate or its hydrochloride salt under controlled conditions (e.g., 60–80°C in ethanol/water mixtures) . Purity optimization requires column chromatography (silica gel, ethyl acetate/hexane eluent) followed by recrystallization from ethanol. Monitor reaction progress via TLC (Rf ~0.3 in 1:3 ethyl acetate/hexane) and confirm purity (>95%) by HPLC (C18 column, acetonitrile/water mobile phase) .

Q. How should researchers characterize this compound spectroscopically?

Methodological Answer:

  • 1H/13C NMR : Dissolve in deuterated DMSO or CDCl3. Expect characteristic signals:
    • NH protons: δ 8.2–9.5 ppm (broad singlet, exchangeable).
    • Aromatic protons: δ 7.4–7.8 ppm (doublets, J = 8.5 Hz, para-substituted CF3 group).
    • CF3 group: δ 120–125 ppm in 13C NMR .
  • Elemental Analysis : Validate C, H, N, Cl content with ≤0.3% deviation from theoretical values .
  • Mass Spectrometry : ESI-MS in positive mode should show [M+H]+ at m/z 229.03 (calculated for C7H5ClF3N2+) .

Q. What are the critical storage conditions to ensure stability?

Methodological Answer: Store at –20°C in amber glass vials under inert gas (argon/nitrogen) to prevent hydrolysis of the hydrazine moiety. Avoid exposure to moisture or light, as the compound may decompose (mp ~225°C with decomposition, lit.) . Pre-packaged aliquots in sealed ampoules are recommended for long-term stability.

Advanced Research Questions

Q. How can computational methods predict the electronic effects of the trifluoromethyl group on reactivity?

Methodological Answer: Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) can model the electron-withdrawing effect of the CF3 group. Key steps:

Optimize geometry and calculate electrostatic potential surfaces to identify electrophilic/nucleophilic regions.

Analyze frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic substitution.

Compare Mulliken charges at the chlorine and hydrazine groups to assess susceptibility to nucleophilic attack .

Q. What strategies resolve contradictions in regioselectivity during functionalization?

Methodological Answer: Contradictions in substituent positioning (e.g., para vs. meta addition) arise from competing steric and electronic factors. Mitigation strategies:

  • Directed Metalation : Use directing groups (e.g., –NH2) to control C–H activation sites.
  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) favor electronic control, while non-polar solvents (toluene) enhance steric effects.
  • Kinetic vs. Thermodynamic Control : Monitor reaction time and temperature (e.g., low T favors kinetic products) .

Q. How can X-ray crystallography validate the molecular structure?

Methodological Answer: Crystallize the compound from a slow-evaporating ethanol solution. Collect diffraction data (Mo Kα radiation, λ = 0.71073 Å) and refine using SHELXL . Key parameters:

  • Torsion Angles : Confirm planarity of the hydrazine group (N–N–C–C dihedral angle <10°).
  • Intermolecular Interactions : Identify hydrogen bonds (N–H⋯Cl or N–H⋯F) stabilizing the crystal lattice.
  • R-Factor : Aim for R1 < 0.05 for high confidence .

Q. What analytical methods detect decomposition products under varying pH conditions?

Methodological Answer:

  • LC-MS/MS : Use a gradient elution (water/acetonitrile + 0.1% formic acid) to separate degradation products.
  • pH Stability Studies : Incubate at pH 2–12 (37°C, 24 hr) and monitor via UV-Vis (λmax ~270 nm).
  • Mechanistic Insight : Acidic conditions may hydrolyze the hydrazine to aniline derivatives; basic conditions promote dechlorination .

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